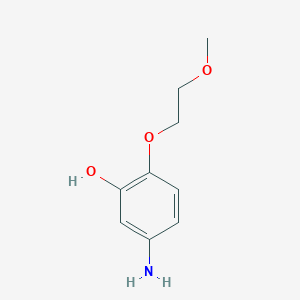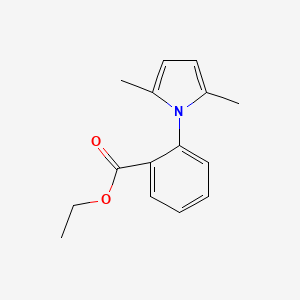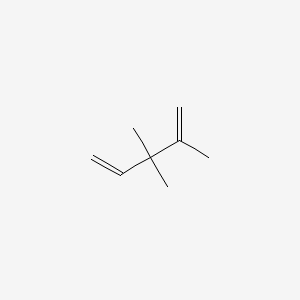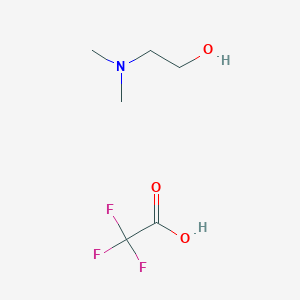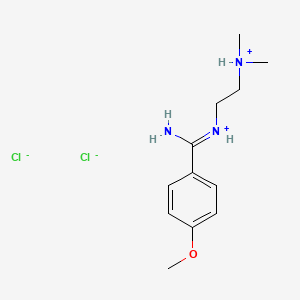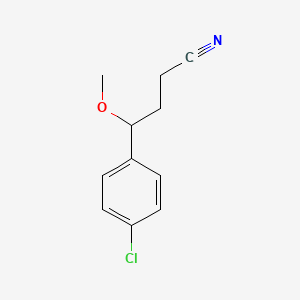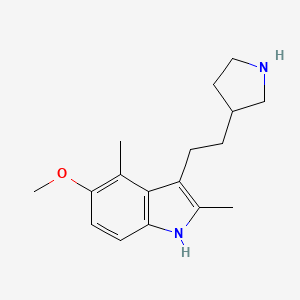
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a methoxy group, dimethyl substitutions, and a pyrrolinyl ethyl side chain. Indoles are known for their biological activity and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of indole derivatives, including Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)-, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: This compound and its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- involves its interaction with various molecular targets. The indole ring can bind to receptors and enzymes, modulating their activity. This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis. The methoxy and dimethyl groups, along with the pyrrolinyl ethyl side chain, contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxy-2-methylindole: Used in the synthesis of various pharmaceuticals
This compound’s unique structure, including the methoxy group, dimethyl substitutions, and pyrrolinyl ethyl side chain, distinguishes it from other indole derivatives and contributes to its specific biological activities and applications.
Properties
CAS No. |
63938-66-9 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-methoxy-2,4-dimethyl-3-(2-pyrrolidin-3-ylethyl)-1H-indole |
InChI |
InChI=1S/C17H24N2O/c1-11-16(20-3)7-6-15-17(11)14(12(2)19-15)5-4-13-8-9-18-10-13/h6-7,13,18-19H,4-5,8-10H2,1-3H3 |
InChI Key |
SSDCUVJVZRDTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=C(N2)C)CCC3CCNC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


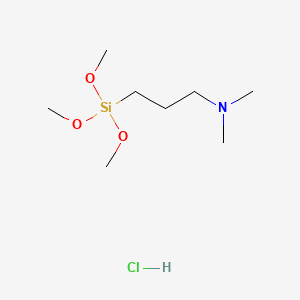
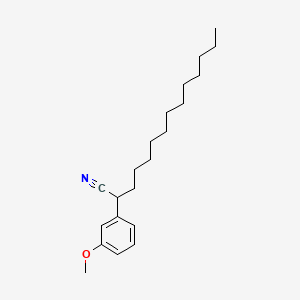

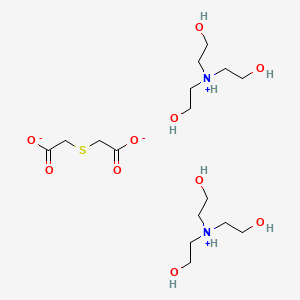
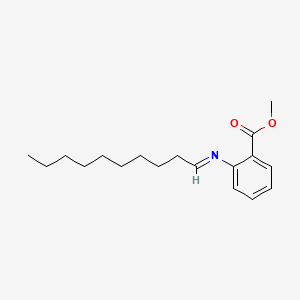
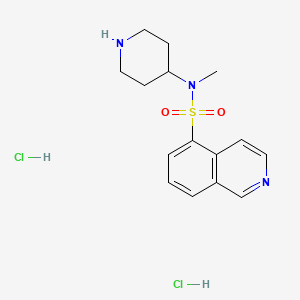
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
